(2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride
CAS No.: 2225146-88-1
Cat. No.: VC2770788
Molecular Formula: C6H7Cl2FN2
Molecular Weight: 197.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2225146-88-1 |
|---|---|
| Molecular Formula | C6H7Cl2FN2 |
| Molecular Weight | 197.03 g/mol |
| IUPAC Name | (2-chloro-3-fluoropyridin-4-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H6ClFN2.ClH/c7-6-5(8)4(3-9)1-2-10-6;/h1-2H,3,9H2;1H |
| Standard InChI Key | DUWBCOMVESTEAF-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C(=C1CN)F)Cl.Cl |
| Canonical SMILES | C1=CN=C(C(=C1CN)F)Cl.Cl |
Introduction
Structural Information and Chemical Properties
Molecular Structure
The structural information for (2-chloro-3-fluoropyridin-4-yl)methanamine hydrochloride reveals its precise chemical composition and bonding arrangement:
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C6H7Cl2FN2 |
| Molecular Weight | 197.03 g/mol |
| SMILES Notation | C1=CN=C(C(=C1CN)F)Cl.Cl |
| InChI | InChI=1S/C6H6ClFN2.ClH/c7-6-5(8)4(3-9)1-2-10-6;/h1-2H,3,9H2;1H |
| InChIKey | DUWBCOMVESTEAF-UHFFFAOYSA-N |
The free base form (without HCl) has the molecular formula C6H6ClFN2 .
Chemical Properties
The chemical properties of this compound are significantly influenced by its structural features:
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The pyridine ring acts as a weak base due to the electron-withdrawing effects of the halogen substituents
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The chlorine atom at position 2 provides a site for potential nucleophilic aromatic substitution reactions
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The fluorine atom at position 3 enhances metabolic stability and influences the electronic distribution in the ring
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The methanamine group at position 4 offers a nucleophilic center for further functionalization
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As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form
The presence of both chlorine and fluorine substituents creates a unique electronic environment that affects the compound's reactivity and potential interactions with biological targets.
Physical Properties and Analytical Data
Physical Characteristics
While specific physical appearance information is limited in the available sources, (2-chloro-3-fluoropyridin-4-yl)methanamine hydrochloride likely exists as a crystalline solid at room temperature, as is typical for pyridine hydrochloride salts.
Predicted Collision Cross Section
Mass spectrometry analysis provides predicted collision cross section (CCS) values for various adducts of the compound:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 161.02764 | 125.7 |
| [M+Na]+ | 183.00958 | 139.0 |
| [M+NH4]+ | 178.05418 | 134.4 |
| [M+K]+ | 198.98352 | 132.3 |
| [M-H]- | 159.01308 | 127.0 |
| [M+Na-2H]- | 180.99503 | 133.1 |
| [M]+ | 160.01981 | 128.1 |
| [M]- | 160.02091 | 128.1 |
These values provide important information about the compound's three-dimensional structure and can be valuable for analytical chemistry applications, particularly in ion mobility spectrometry and mass spectrometry .
Applications in Chemical Research
As a Building Block in Organic Synthesis
(2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride is described as a "versatile small molecule scaffold," highlighting its utility in organic synthesis . The compound's functionality makes it valuable for:
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Serving as an intermediate in multi-step syntheses
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Acting as a building block in medicinal chemistry for drug discovery
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Facilitating the construction of more complex molecules through functionalization of the amine group
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Providing a platform for structure-activity relationship studies in pharmaceutical research
Chemical Reactivity
The reactivity of (2-chloro-3-fluoropyridin-4-yl)methanamine hydrochloride is determined by the functional groups present in the molecule:
Amine Group Reactivity
The primary amine functionality can participate in various reactions:
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Nucleophilic substitutions
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Condensation reactions with aldehydes or ketones to form imines
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Acylation to form amides
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Alkylation to form secondary and tertiary amines
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Coordination with metals to form complexes
These reactions make the compound valuable in diverse synthetic applications.
Structural Analogs and Comparisons
Related Compounds
Understanding the relationship between (2-chloro-3-fluoropyridin-4-yl)methanamine hydrochloride and similar compounds provides context for its unique properties:
| Compound | Structural Differences | Potential Impact on Properties |
|---|---|---|
| (3-Chloro-5-fluoropyridin-4-yl)methanamine | Different positions of chlorine and fluorine | Altered electronic distribution and reactivity pattern |
| Pyridin-4-ylmethanamine | Lacks halogen substituents | More basic pyridine nitrogen; different reactivity profile |
| 2-Chloro-3-fluoropyridine | Lacks methanamine group | Fewer options for functionalization; different applications |
The specific arrangement of substituents in (2-chloro-3-fluoropyridin-4-yl)methanamine hydrochloride confers unique chemical and biological properties that distinguish it from these related compounds.
| Parameter | Information |
|---|---|
| CAS Number | 2225146-88-1 |
| Available Quantities | 50mg, 500mg (from sample supplier) |
| Purity | Not specified in available sources |
| Storage Recommendations | Not specified in available sources |
The compound is described as a "versatile small molecule scaffold," highlighting its utility in organic synthesis and medicinal chemistry research .
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